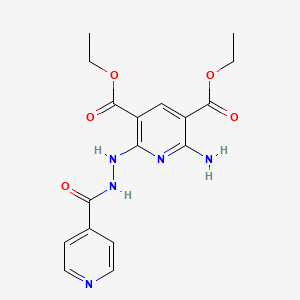

Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate

Description

Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate is a pyridine derivative characterized by its diethyl ester groups, a central 2-amino substituent, and a hydrazine-linked isonicotinoyl moiety at the 6-position. The isonicotinoyl hydrazine group suggests possible applications in antimicrobial or antitubercular research, given the known activity of hydrazine derivatives in these domains. However, explicit pharmacological data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name |

diethyl 2-amino-6-[2-(pyridine-4-carbonyl)hydrazinyl]pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c1-3-26-16(24)11-9-12(17(25)27-4-2)14(20-13(11)18)21-22-15(23)10-5-7-19-8-6-10/h5-9H,3-4H2,1-2H3,(H,22,23)(H3,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMABBMGVNQFAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1N)NNC(=O)C2=CC=NC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Core: The pyridine ring can be constructed via a condensation reaction involving suitable precursors such as diethyl malonate and an appropriate aldehyde under basic conditions.

Introduction of Amino and Ester Groups: Amination and esterification reactions are employed to introduce the amino and ester functionalities onto the pyridine ring.

Hydrazino Substitution: The final step involves the reaction of the intermediate compound with isonicotinic acid hydrazide to introduce the hydrazino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Oxidation: The amino and hydrazino groups can be oxidized to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the hydrazino group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydrazino sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate typically involves multi-step reactions that incorporate hydrazine derivatives and pyridine-based components. The presence of both amino and hydrazine functionalities suggests potential reactivity in biological systems, particularly in enzyme interactions or as a ligand for metal ions in coordination chemistry.

Biological Applications

-

Antitumor Activity :

- Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor properties. This compound may act through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.

- A study demonstrated that similar compounds showed efficacy against various cancer cell lines by disrupting cellular metabolism and inducing oxidative stress .

-

Antimicrobial Properties :

- The compound’s structure suggests potential antimicrobial activity due to the presence of hydrazine and pyridine moieties, which are known to enhance the interaction with microbial enzymes.

- Research has shown that related compounds exhibit broad-spectrum antibacterial activity, making this compound a candidate for further investigation in antimicrobial drug development .

-

Metal Complexation :

- The ability of this compound to form complexes with transition metals (such as Co(II), Ni(II), and Cu(II)) has been explored. These metal complexes often display enhanced biological activities compared to their uncoordinated forms.

- Studies indicate that these complexes can exhibit improved antioxidant properties and may serve as potential therapeutic agents in oxidative stress-related diseases .

Case Studies

Mechanism of Action

The mechanism of action of Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate involves its interaction with biological targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Key Similarities :

- Core Structure : Both compounds share a pyridinedicarboxylate backbone with diethyl ester groups.

- Hydrazine Substituent: A hydrazine linkage is present in both, though the terminal functional group differs (isonicotinoyl vs. 4-chloroanilino).

Key Differences :

- Functional Groups: The target compound features an isonicotinoyl group (pyridine-4-carbonyl), which may enhance metal-chelating or antimycobacterial activity.

- Additional Substituents: The target compound includes a 2-amino group on the pyridine ring, absent in CAS 321432-00-2, which could influence hydrogen bonding and solubility.

Molecular Properties :

Implications: The 2-amino group in the target compound may improve aqueous solubility compared to CAS 321432-00-2, while the isonicotinoyl moiety could enhance interactions with biological targets like enzymes involved in mycobacterial cell wall synthesis.

Nisoldipine (CAS 63675-72-9)

Structural Context :

Nisoldipine, a dihydropyridine calcium channel blocker, shares a pyridinedicarboxylate core but differs significantly in substituents.

Comparative Analysis :

Functional Insights :

- The 1,4-dihydropyridine ring in nisoldipine is critical for its calcium channel antagonism, a feature absent in the fully aromatic pyridine core of the target compound.

- The o-nitrophenyl group in nisoldipine enhances membrane binding, while the target compound’s hydrazine substituents may favor interactions with microbial targets.

6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CAS 2306268-61-9)

Structural Comparison :

- Pyridine Core : Both compounds include a pyridine ring, but the substituents diverge significantly.

- Functional Groups: The target compound has hydrazine-linked isonicotinoyl and diethyl esters. CAS 2306268-61-9 features a methoxy group, benzodioxin, and dimethylaminomethylphenyl substituents.

Molecular Properties :

Functional Implications :

Biological Activity

Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate (CAS No. 338791-42-7) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it features a pyridine core with various functional groups that may contribute to its bioactivity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine-based compounds, including this compound, exhibit significant antimicrobial activity. The presence of the isonicotinoyl hydrazine moiety is believed to enhance the compound's effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Penicillin) | E. coli | 20 |

| Control (Penicillin) | S. aureus | 25 |

Antioxidant Activity

The compound has also shown promising antioxidant properties. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have demonstrated that it can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound Name | IC50 Value (µg/mL) |

|---|---|

| This compound | 45 |

| Curcumin (Control) | 50 |

| Ascorbic Acid (Control) | 40 |

Antitumor Activity

Emerging research indicates that compounds structurally related to this compound exhibit antitumor properties. The mechanism appears to involve the inhibition of cell proliferation in various cancer cell lines.

Case Study: Antitumor Effects in Cell Lines

A study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in microbial resistance and cancer cell proliferation. The hydrazine functional group likely plays a critical role in these interactions.

Q & A

Q. What are the key synthetic routes for preparing diethyl 3,5-pyridinedicarboxylate derivatives, and how can they be adapted to introduce the 2-isonicotinoylhydrazino moiety?

The synthesis of diethyl 3,5-pyridinedicarboxylate derivatives typically involves esterification of 3,5-pyridinedicarboxylic acid with ethanol under acid catalysis (82% yield) or halogen displacement reactions (e.g., 3,5-dibromopyridine with ethanol, 99% yield) . To introduce the 2-isonicotinoylhydrazino group, a post-functionalization strategy may involve:

- Hydrazine coupling : Reacting the amino group at the 2-position of the pyridine ring with isonicotinoyl chloride under anhydrous conditions.

- Protection-deprotection : Using tert-butoxycarbonyl (Boc) groups to protect reactive sites during coupling steps.

Key challenges include avoiding side reactions at the hydrazine nitrogen and ensuring regioselectivity. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol/ethanol. Adjust pH to enhance solubility (e.g., dilute HCl for protonation of the hydrazino group) .

- Stability :

Advanced Research Questions

Q. How does the 2-isonicotinoylhydrazino group influence the compound’s coordination chemistry or biological activity?

- Coordination chemistry : The hydrazino group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). For example, analogous pyridinedicarboxylate ligands are used in metal-organic frameworks (MOFs) for gas storage .

- Biological activity : The isonicotinoyl group may enhance bioavailability by mimicking nicotinamide, potentially targeting enzymes like NAD-dependent dehydrogenases. In vitro assays (e.g., calcium channel blocking activity) can validate pharmacological relevance .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Dose-response standardization : Use identical cell lines (e.g., HEK293 for calcium channels) and control for solvent effects (e.g., ethanol vs. DMSO) .

- Metabolite profiling : LC-MS to identify degradation products that may interfere with assays.

- Computational docking : Compare binding affinities of the compound’s tautomers (e.g., hydrazone vs. azo forms) to target proteins using molecular dynamics simulations .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

- Core modifications : Synthesize analogs with:

- Varied ester groups (e.g., methyl, isopropyl) to assess lipophilicity effects.

- Substituents on the isonicotinoyl ring (e.g., –NO₂, –OCH₃) to modulate electron density.

- Biological testing :

Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.